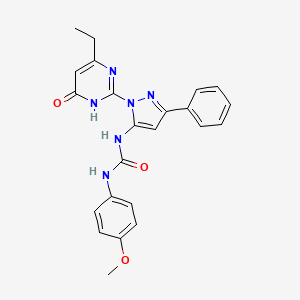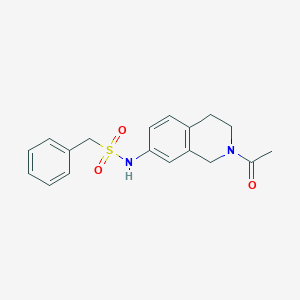
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)” prefix are typically organic molecules that have been studied for various applications, from medicine to agriculture1.
Synthesis Analysis
The synthesis of these compounds is not detailed in the available literature. However, similar compounds are typically synthesized in a laboratory setting, often involving complex chemical reactions23.Molecular Structure Analysis
The molecular structure of these compounds typically includes a tetrahydroisoquinoline group, which is a type of nitrogen-containing cyclic compound23.
Chemical Reactions Analysis
The specific chemical reactions involving these compounds are not detailed in the available literature. However, similar compounds are typically involved in various chemical reactions, depending on their functional groups23.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their molecular weight and formula, can be determined based on their structure43.Wissenschaftliche Forschungsanwendungen
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
Research has identified N-substituted aminosulfonyl tetrahydroisoquinolines as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the synthesis of epinephrine from norepinephrine. Such compounds, including variations with trifluoroethyl and trifluoropropyl sulfonamide groups, demonstrate significant PNMT inhibitory potency, high selectivity, and the potential to penetrate the blood-brain barrier, making them of interest for disorders involving catecholamine regulation (Grunewald et al., 2005).
Binding and Inhibition Mechanisms
Further studies on these compounds have provided insights into their binding and inhibition mechanisms with PNMT, revealing the importance of sulfonamide oxygens in interactions with the enzyme. The investigation has also explored modifications to increase lipophilicity without losing inhibitory potency, enhancing the potential for crossing the blood-brain barrier. Such research contributes to the understanding of how these inhibitors can be optimized for therapeutic use (Grunewald et al., 2006).
Antimalarial Applications
A copper-catalyzed synthesis method for 4-aminoquinolines, leading to quinolin-4-ylmethanesulfonamides, has been developed, demonstrating utility in antimalarial drug synthesis. This methodology includes a [1,3] N-to-C rearrangement, highlighting the compound's versatility in medicinal chemistry applications, specifically in creating antimalarial therapeutics (Oh et al., 2017).
Antibacterial and Antifungal Activities
Arylsulfonamide-based quinolines have been evaluated for their antibacterial and antifungal properties, with some derivatives showing significant activity. This includes potent effects against specific strains of bacteria and fungi, demonstrating the potential of these compounds in addressing infectious diseases and contributing to the development of new antimicrobial agents (Kumar & Vijayakumar, 2017).
Synthesis Methods and Chemical Transformations
Advancements in the synthesis of tetrahydroisoquinoline compounds, including methods for increasing yield and developing new chemical transformations, have been reported. These studies provide valuable insights into the chemical properties and reactivity of such compounds, supporting their further application in scientific research and drug development (Song Hong-rui, 2011).
Safety And Hazards
The safety and hazards associated with these compounds are not detailed in the available literature. However, similar compounds are typically handled with care in a laboratory setting due to their potential reactivity23.
Zukünftige Richtungen
The future directions for the study of these compounds are not detailed in the available literature. However, similar compounds are often studied for their potential applications in various fields, from medicine to agriculture1.
Please note that this is a general analysis based on similar compounds, and the specific details may vary for “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide”. For more accurate information, it would be best to consult a specialist or conduct further research.
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14(21)20-10-9-16-7-8-18(11-17(16)12-20)19-24(22,23)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXPFXJBBQWMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

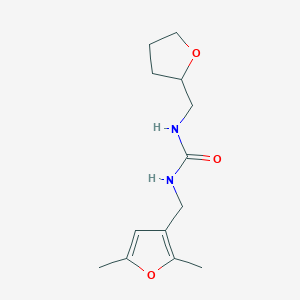
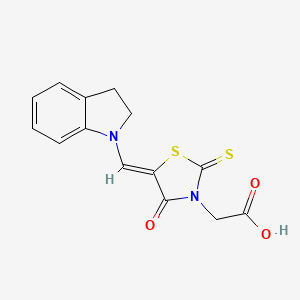
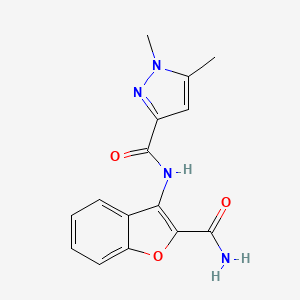
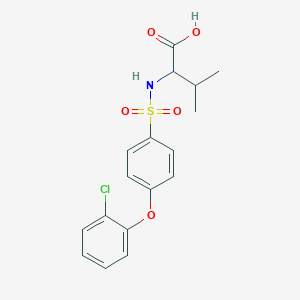
![(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)
![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)
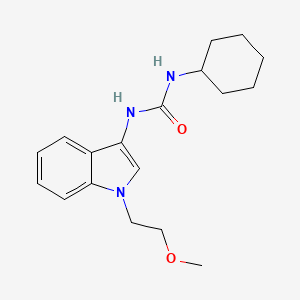
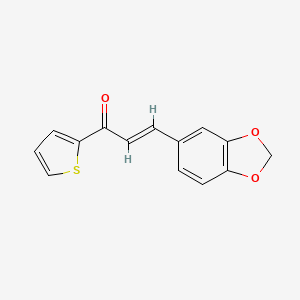
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534077.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(2-naphthyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2534079.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)
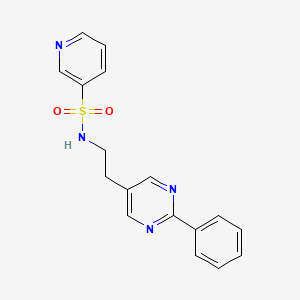
![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)
